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Compound of Interest

Compound Name: Isoxazole-3-carbaldehyde

Cat. No.: B1319062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isoxazole-3-carbaldehyde, a versatile heterocyclic compound with significant applications in

medicinal chemistry and drug development. Due to the limited availability of complete,

published experimental spectra for this specific molecule, this guide combines data from

closely related analogs and theoretical predictions to offer a robust resource for

characterization and analysis.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for isoxazole-
3-carbaldehyde based on analysis of substituted isoxazoles and fundamental principles of

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Isoxazole-3-carbaldehyde
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 ~7.0 - 7.5 d ~1-2

H5 ~8.8 - 9.2 d ~1-2

Aldehyde-H ~9.8 - 10.2 s -

Note: Predictions are based on the analysis of various substituted isoxazole derivatives. The

exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Isoxazole-3-carbaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

C3 ~158 - 162

C4 ~110 - 115

C5 ~150 - 155

Aldehyde C=O ~180 - 185

Note: These are estimated chemical shifts. Experimental verification is recommended.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Isoxazole-3-carbaldehyde
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

C-H (aromatic) 3100 - 3150 Medium

C=O (aldehyde) 1690 - 1710 Strong

C=N (isoxazole ring) 1580 - 1620 Medium-Strong

C=C (isoxazole ring) 1450 - 1500 Medium

N-O (isoxazole ring) 1350 - 1400 Medium

C-O (isoxazole ring) 1050 - 1150 Medium

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for Isoxazole-3-carbaldehyde

Ion Expected m/z Notes

[M]⁺ 97.02 Molecular Ion

[M-H]⁺ 96.01 Loss of a hydrogen atom

[M-CHO]⁺ 68.02 Loss of the formyl group

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of

heterocyclic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:
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Weigh approximately 5-10 mg of isoxazole-3-carbaldehyde.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16-64 scans).

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent

peak.

Integrate the signals and determine the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS):

Prepare a dilute solution of isoxazole-3-carbaldehyde (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition (LC-MS with Electrospray Ionization - ESI):

Inject the sample solution into the LC-MS system.

Separate the compound using a suitable LC column and mobile phase gradient.
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The eluent is introduced into the ESI source where ions are generated.

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment

ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like isoxazole-3-carbaldehyde.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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